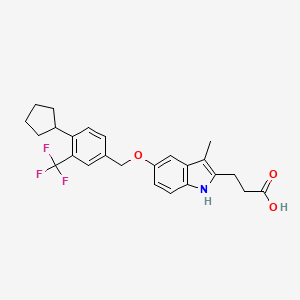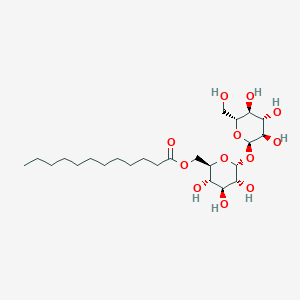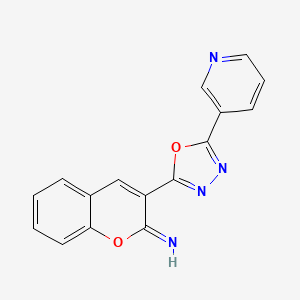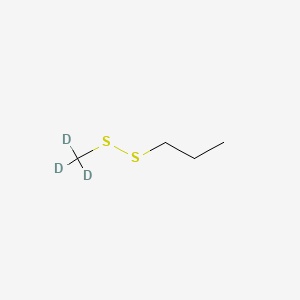
S1P1 agonist 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S1P1 agonist 6 is a compound that targets the sphingosine-1-phosphate receptor 1 (S1P1). This receptor is part of the G protein-coupled receptor family and plays a crucial role in regulating immune cell trafficking, vascular development, and other physiological processes. S1P1 agonists are of significant interest in the treatment of various immune-mediated diseases, including multiple sclerosis and inflammatory bowel disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S1P1 agonist 6 typically involves multiple steps, including the preparation of sphingosine derivatives and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
S1P1 agonist 6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
S1P1 agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the S1P1 receptor and its interactions with other molecules.
Biology: Investigated for its role in regulating immune cell trafficking, vascular development, and other physiological processes.
Medicine: Explored as a potential therapeutic agent for treating immune-mediated diseases such as multiple sclerosis and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the S1P1 receptor .
Mecanismo De Acción
S1P1 agonist 6 exerts its effects by binding to the S1P1 receptor, a G protein-coupled receptor. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways. These pathways include the activation of G proteins, which in turn regulate various cellular processes such as immune cell trafficking and vascular development .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Ozanimod: An S1P1 agonist investigated for its potential in treating inflammatory bowel disease.
Ponesimod: A selective S1P1 agonist with a favorable safety profile
Uniqueness
S1P1 agonist 6 is unique in its specific binding affinity and selectivity for the S1P1 receptor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in modulating immune cell trafficking and reducing inflammation .
Propiedades
Fórmula molecular |
C25H26F3NO3 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
3-[5-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-3-methyl-1H-indol-2-yl]propanoic acid |
InChI |
InChI=1S/C25H26F3NO3/c1-15-20-13-18(7-9-23(20)29-22(15)10-11-24(30)31)32-14-16-6-8-19(17-4-2-3-5-17)21(12-16)25(26,27)28/h6-9,12-13,17,29H,2-5,10-11,14H2,1H3,(H,30,31) |
Clave InChI |
OBIAHBIGHIEWPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)C4CCCC4)C(F)(F)F)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)





![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)


